![molecular formula C5H10OS B14600800 2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol CAS No. 58965-04-1](/img/structure/B14600800.png)
2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2-hydroxyethyl sulfide is an organic compound that belongs to the class of organosulfur compounds It is characterized by the presence of an allyl group (a three-carbon chain with a double bond) and a 2-hydroxyethyl group attached to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyl 2-hydroxyethyl sulfide can be synthesized through several methods. One common approach involves the reaction of allyl bromide with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the sulfur atom in 2-mercaptoethanol attacks the carbon atom in allyl bromide, resulting in the formation of allyl 2-hydroxyethyl sulfide.
Industrial Production Methods
In an industrial setting, the production of allyl 2-hydroxyethyl sulfide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-hydroxyethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing compounds.
Substitution: The allyl group can undergo substitution reactions, where the double bond is attacked by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted allyl derivatives.
Scientific Research Applications
Allyl 2-hydroxyethyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mechanism of Action
The mechanism of action of allyl 2-hydroxyethyl sulfide involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Allyl sulfide: Similar structure but lacks the 2-hydroxyethyl group.
2-Hydroxyethyl sulfide: Similar structure but lacks the allyl group.
Diallyl sulfide: Contains two allyl groups attached to the sulfur atom.
Uniqueness
Allyl 2-hydroxyethyl sulfide is unique due to the presence of both the allyl and 2-hydroxyethyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
58965-04-1 |
|---|---|
Molecular Formula |
C5H10OS |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
2-prop-2-enylsulfanylethanol |
InChI |
InChI=1S/C5H10OS/c1-2-4-7-5-3-6/h2,6H,1,3-5H2 |
InChI Key |
TXVPENUAAUDPOH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14600732.png)

![Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane](/img/structure/B14600743.png)
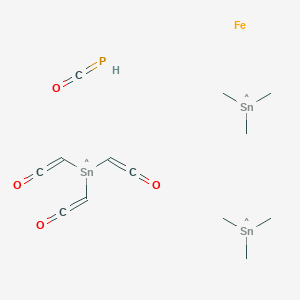
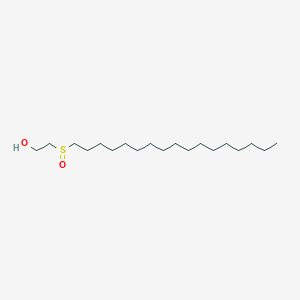
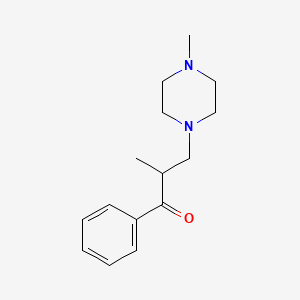
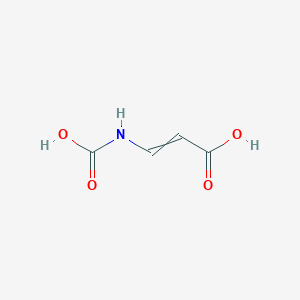
![Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro-](/img/structure/B14600770.png)


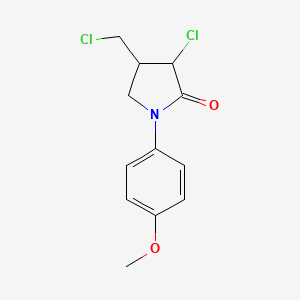
![2-[Dibromo(nitro)methyl]-1-methylimidazolidine](/img/structure/B14600796.png)
